4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine 4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16533209
InChI: InChI=1S/C13H11ClN4OS/c1-19-9-5-3-8(4-6-9)18-12-10(7-15-18)11(14)16-13(17-12)20-2/h3-7H,1-2H3
SMILES:
Molecular Formula: C13H11ClN4OS
Molecular Weight: 306.77 g/mol

4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine

CAS No.:

Cat. No.: VC16533209

Molecular Formula: C13H11ClN4OS

Molecular Weight: 306.77 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine -

Specification

Molecular Formula C13H11ClN4OS
Molecular Weight 306.77 g/mol
IUPAC Name 4-chloro-1-(4-methoxyphenyl)-6-methylsulfanylpyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C13H11ClN4OS/c1-19-9-5-3-8(4-6-9)18-12-10(7-15-18)11(14)16-13(17-12)20-2/h3-7H,1-2H3
Standard InChI Key KVQKFRIVNSTWKK-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)SC)Cl

Introduction

4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound with a specific chemical structure that includes a pyrazolo[3,4-d]pyrimidine core. This compound is identified by its CAS number, 185220-03-5, and is of interest in various chemical and pharmaceutical research contexts due to its unique structural features and potential biological activities.

Synthesis and Preparation

While specific synthesis details for 4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine are not provided in the search results, compounds with similar structures are typically synthesized through multi-step reactions involving the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the necessary substituents. Common methods may involve condensation reactions, nucleophilic substitutions, or other organic synthesis techniques.

Biological Activity and Applications

Although specific biological activities or applications of 4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine are not detailed in the search results, compounds with similar structures are often investigated for their potential as pharmaceutical agents due to their ability to interact with biological targets. The presence of a pyrazolo[3,4-d]pyrimidine core suggests potential for biological activity, as this scaffold is known to be associated with various pharmacological properties.

Research Findings and Future Directions

Given the limited information available on 4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, further research is needed to fully explore its properties and potential applications. This could involve detailed structural characterization, biological screening, and pharmacokinetic studies to assess its suitability as a candidate for drug development or other applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator